Cas no 1566067-66-0 (2-fluoro-2-(1H-indol-4-yl)ethan-1-amine)

2-fluoro-2-(1H-indol-4-yl)ethan-1-amine is a versatile heterocyclic compound featuring a fluorinated indole moiety. It offers significant advantages for organic synthesis, including enhanced stability and tunable reactivity, making it an attractive building block for the development of novel pharmaceuticals and materials.
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine structure
1566067-66-0 structure
Product name:2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
CAS No:1566067-66-0
MF:C10H11FN2
MW:178.206145524979
CID:6158460
PubChem ID:112562773

2-fluoro-2-(1H-indol-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
    • EN300-1848921
    • 1566067-66-0
    • Inchi: 1S/C10H11FN2/c11-9(6-12)7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2
    • InChI Key: RFUGZSHLOBJKPD-UHFFFAOYSA-N
    • SMILES: FC(CN)C1=CC=CC2=C1C=CN2

Computed Properties

  • Exact Mass: 178.09062652g/mol
  • Monoisotopic Mass: 178.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.8Ų

2-fluoro-2-(1H-indol-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1848921-0.25g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
0.25g
$1366.0 2023-09-19
Enamine
EN300-1848921-0.1g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
0.1g
$1307.0 2023-09-19
Enamine
EN300-1848921-10.0g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
10g
$5037.0 2023-06-04
Enamine
EN300-1848921-0.05g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
0.05g
$1247.0 2023-09-19
Enamine
EN300-1848921-0.5g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
0.5g
$1426.0 2023-09-19
Enamine
EN300-1848921-1g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
1g
$1485.0 2023-09-19
Enamine
EN300-1848921-1.0g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
1g
$1172.0 2023-06-04
Enamine
EN300-1848921-2.5g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
2.5g
$2912.0 2023-09-19
Enamine
EN300-1848921-5g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
5g
$4309.0 2023-09-19
Enamine
EN300-1848921-10g
2-fluoro-2-(1H-indol-4-yl)ethan-1-amine
1566067-66-0
10g
$6390.0 2023-09-19

Additional information on 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine

Introduction to 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine (CAS No. 1566067-66-0)

2-fluoro-2-(1H-indol-4-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1566067-66-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, featuring a fluorinated ethylamine moiety linked to an indole ring, has garnered attention due to its structural complexity and potential biological activity. The presence of both fluorine and indole moieties enhances its utility in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological and inflammatory disorders.

The indole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Compounds containing the indole moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 2-position of the ethylamine group further modulates the electronic properties of the molecule, potentially influencing its metabolic stability and binding affinity to biological targets.

In recent years, there has been a surge in research focused on fluorinated indole derivatives due to their enhanced bioavailability and improved pharmacokinetic profiles. For instance, studies have demonstrated that fluorine substitution can increase metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. This characteristic makes 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine a promising candidate for further development into a lead compound for drug discovery.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Indole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. The fluorine atom's ability to enhance binding interactions with these receptors may lead to more potent and selective therapeutic agents. Current research is exploring its efficacy in models of depression, anxiety, and neurodegenerative diseases.

The structural features of 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine also make it an attractive intermediate for synthetic chemists. The presence of both an amine group and an indole ring provides multiple sites for functionalization, allowing for the creation of diverse analogues with tailored biological activities. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct complex derivatives efficiently. These techniques not only improve yield but also enable the incorporation of additional pharmacophoric elements.

Recent advancements in computational chemistry have further accelerated the development process for this compound. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal drug-like properties. By leveraging computational tools, researchers can rapidly screen large libraries of analogues and prioritize those with the highest potential for success in clinical trials. This approach has significantly reduced the time and cost associated with drug discovery.

The pharmacological profile of 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine is being actively investigated in both in vitro and in vivo models. Initial studies have revealed promising results regarding its interaction with various biological targets. For example, it has demonstrated inhibitory effects on enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound may serve as a valuable tool for developing anti-inflammatory therapies.

Additionally, the compound's ability to cross the blood-brain barrier has been a key focus of research. Many indole derivatives face challenges in achieving adequate brain penetration due to their hydrophilic nature. However, the fluorine atom's lipophilic properties may enhance solubility and facilitate entry into neural tissues. This characteristic is particularly relevant for treating central nervous system (CNS) disorders where blood-brain barrier penetration is critical.

The synthesis of 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine involves several key steps that highlight modern synthetic strategies. One common approach includes the nucleophilic substitution reaction between 2-fluoroethyl halides and 4-substituted indoles under basic conditions. This method allows for high regioselectivity and yield when performed under optimized conditions. Additionally, protecting group strategies are often employed to ensure functional groups are selectively modified without unintended side reactions.

Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 2-fluoro-2-(1H-indol-4-yl)ethan-1-amine. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm structural integrity and identify impurities. These analytical methods provide robust data that is essential for regulatory submissions and clinical applications.

The future prospects for 2-fluoro-2-(1H-indol-4-ylolethanamino) are exciting given its versatile structure and promising biological activity. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications while maintaining or enhancing its therapeutic efficacy. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are expected to yield novel drug candidates that address unmet medical needs.

In conclusion,2-fluoro-2-(1H-indol-4-yl)ethan-1-amine, CAS No. 1566067-66-0, represents a significant advancement in pharmaceutical chemistry

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